

discovery and history of Bombykal as a pheromone

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Compound of Interest

Compound Name: *Bombykal*

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An In-depth Technical Guide to the Discovery and History of **Bombykal**

Introduction

The study of chemical communication in insects was revolutionized by the identification of the first pheromone, bombykol, from the female silkworm moth, *Bombyx mori*.^{[1][2]} This pioneering work by Adolf Butenandt in 1959 opened the door to understanding how these chemical signals mediate complex behaviors, particularly in mating.^{[1][2]} While bombykol, (E,Z)-10,12-hexadecadien-1-ol, was initially thought to be the sole sex pheromone, subsequent research revealed a more complex system involving a secondary component: **bombykal**.^{[3][4]}

Bombykal, the aldehyde analogue (E,Z)-10,12-hexadecadienal, is a minor component of the female *B. mori*'s pheromone blend.^[3] Unlike bombykol, which elicits the full repertoire of male sexual behavior, **bombykal** does not attract male moths.^[4] Instead, it functions as a behavioral antagonist, suppressing the male's response to bombykol.^{[3][5][6][7]} This technical guide provides a comprehensive overview of the discovery, biosynthesis, sensory reception, and experimental history of **bombykal**, tailored for researchers in chemical ecology and drug development.

Discovery and Characterization

Following Butenandt's landmark identification of bombykol, further analysis of the female silkworm's pheromone gland revealed the presence of a second, related compound.^{[2][3]} This

compound was identified as **bombykal**, the corresponding aldehyde of bombykol.[3] It is present in the pheromone gland at a significantly lower concentration than bombykol.

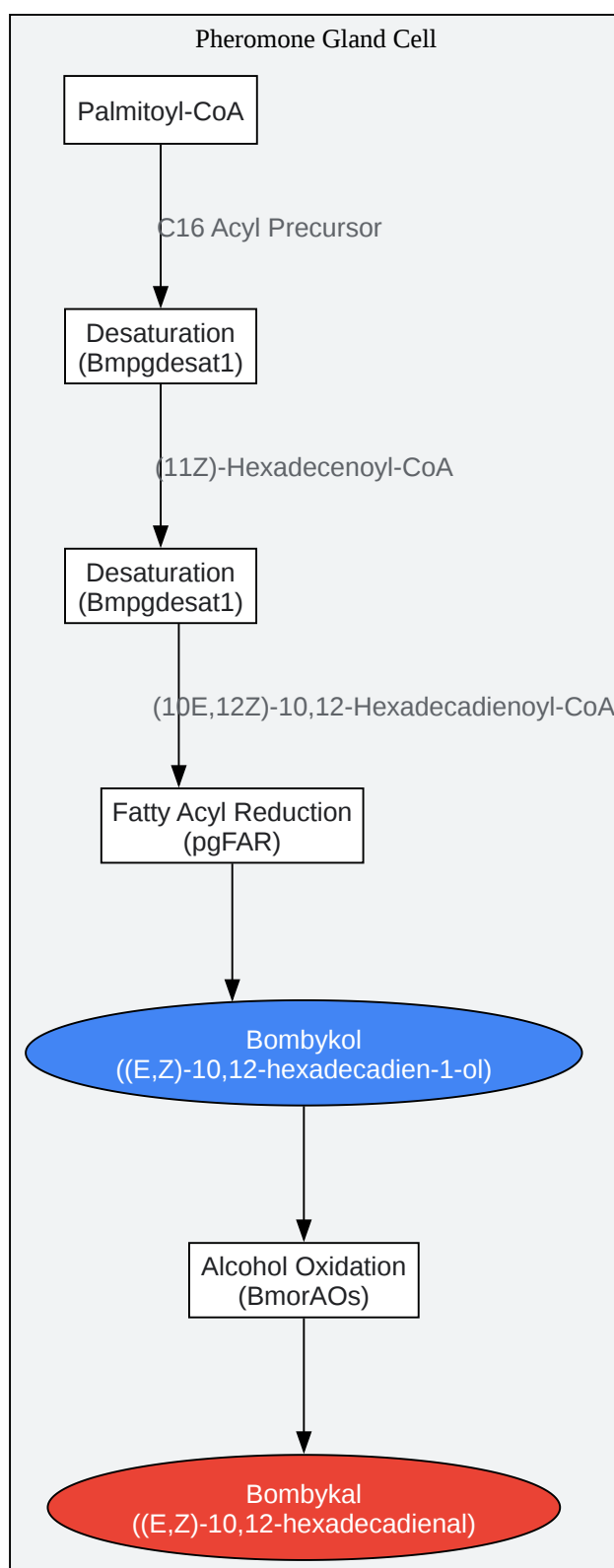
Parameter	Value	Species	Reference
Pheromone Blend Ratio	~11:1 (Bombykol:Bombykal)	Bombyx mori	[3][7][8]
Chemical Formula	C ₁₆ H ₂₈ O	N/A	[9]
IUPAC Name	(10E,12Z)-Hexadeca-10,12-dienal	N/A	[8][9]

While **bombykal** is a minor component with an inhibitory role in *B. mori*, it is a major sex pheromone component for other moth species, including the hawkmoth *Manduca sexta* and the bombycid moth *Trilocha varians*. [5][6][9] This highlights the evolutionary plasticity of pheromone communication systems.

Biosynthesis of Bombykal

The biosynthetic pathway for bombykol from palmitoyl-CoA is well-established.[1][2] **Bombykal** is synthesized in the terminal step of this pathway through the oxidation of bombykol. This conversion is catalyzed by alcohol oxidases (AOs).

Comparative transcriptome analysis between *B. mori* (which produces **bombykal**) and its wild ancestor *B. mandarina* (which does not) has implicated several specific genes in this final step. Four alcohol oxidases (BmorAO1, 2, 3, and 4) are considered putative causal genes for the conversion of bombykol to **bombykal**. [8]



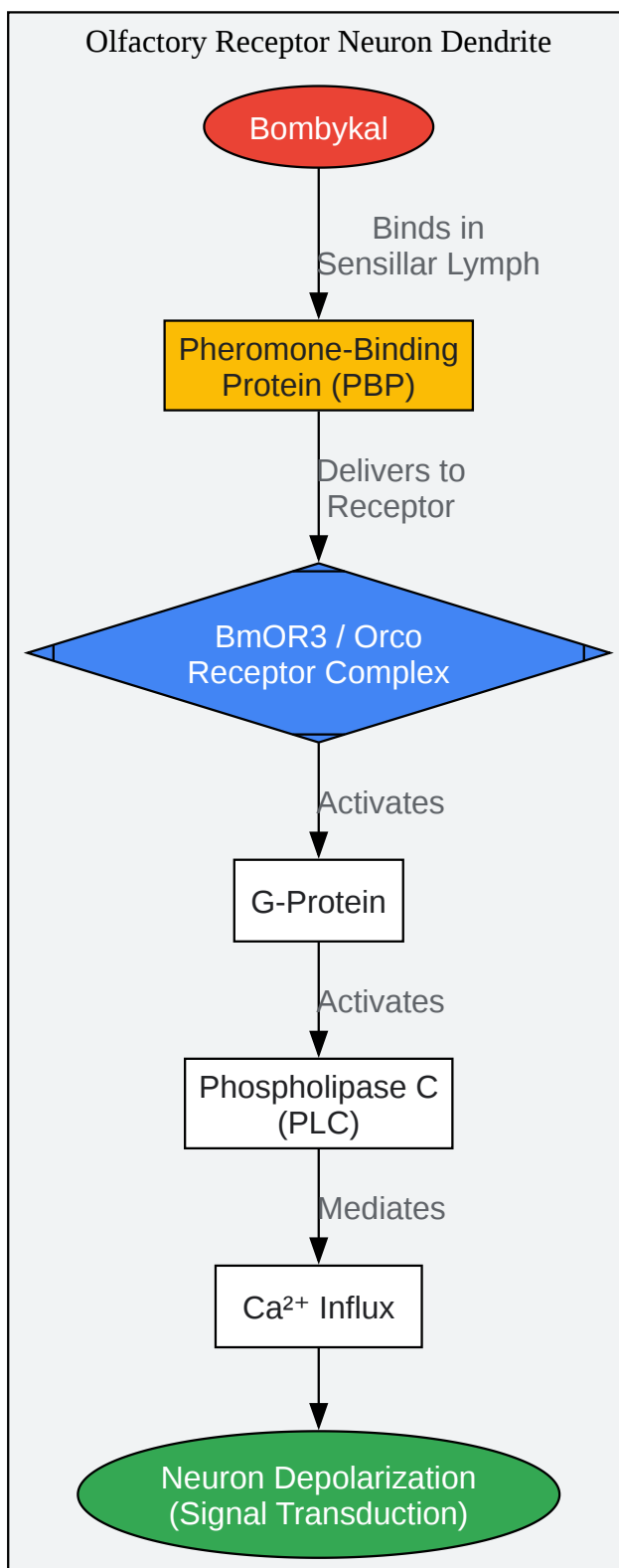
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Biosynthesis of Bombykol and **Bombykal**.

Sensory Reception and Signaling Pathway

Male silkworm moths detect pheromones using specialized olfactory receptor neurons (ORNs) housed within long sensilla trichodea on their antennae.[4][10][11] Specific ORNs are tuned to detect either bombykol or **bombykal**. [4][11][12] The receptor for **bombykal** has been identified as BmOR3, a G protein-coupled receptor.[7]

Upon binding **bombykal**, BmOR3, in conjunction with the obligatory olfactory receptor co-receptor (Orco), initiates an intracellular signaling cascade. While the precise downstream pathway for BmOR3 in *B. mori* is an area of ongoing research, studies in the hawkmoth *Manduca sexta* on its **bombykal** receptor (MsexOr1) suggest the involvement of Phospholipase C (PLC) and Protein Kinase C (PKC), leading to an increase in intracellular calcium concentration.[9] This influx of ions depolarizes the neuron, generating an electrical signal that is sent to the brain.



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Proposed signaling pathway for **Bombykal** reception.

Experimental Protocols

The characterization of **bombykal** has relied on a combination of chemical analysis, electrophysiology, and behavioral assays.

Isolation and Identification

- Objective: To isolate and identify volatile compounds from the female pheromone gland.
- Methodology:
 - Gland Excision: Pheromone glands are excised from virgin female moths.
 - Solvent Extraction: Glands are submerged in a non-polar solvent (e.g., hexane) to extract lipids and semiochemicals.
 - Purification: The crude extract is purified using techniques like fractionation.
 - Analysis: The purified fractions are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical constituents based on their retention times and mass spectra.[\[13\]](#)

Electrophysiology

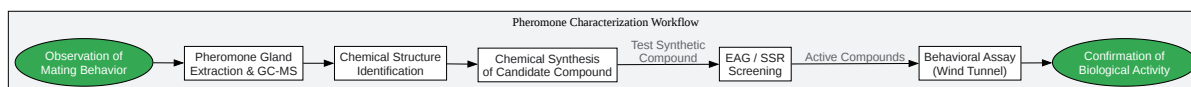
- Objective: To measure the response of the male moth's antenna to specific pheromone components.
- Electroantennogram (EAG):
 - Preparation: An antenna is excised from a male moth and mounted between two electrodes.[\[4\]](#)
 - Stimulation: A puff of air containing a known concentration of the test compound (e.g., **bombykal**) is delivered over the antenna.[\[4\]](#)[\[14\]](#)
 - Recording: The electrodes record the summed potential changes from all responding ORNs on the antenna.[\[15\]](#) The amplitude of the EAG response indicates the sensitivity of the antenna to the compound.[\[7\]](#)[\[15\]](#)

- Single Sensillum Recording (SSR):
 - Preparation: A fine tungsten electrode is inserted at the base of a single sensillum on the male antenna.
 - Stimulation: The antenna is stimulated with the pheromone component.
 - Recording: The electrode records the action potentials (spikes) from the individual ORNs within that sensillum, allowing for the characterization of specific neuron types (e.g., the **bombykal**-sensitive neuron).[\[7\]](#)

Experiment Type	Compound	Concentration	Species	Observed Effect	Reference
EAG	Bombykal	10 µg	B. mori	Significant EAG response in male antennae.	[7]
SSR	Bombykal	10 µg	B. mori	Strong neuronal firing in specific sensilla.	[7]
Heterologous Expression	Bombykal	30-100 µmol l ⁻¹	B. mori (receptor)	Inward currents in oocytes expressing BmOR3.	[9]
Heterologous Expression	Bombykal	10-300 µmol l ⁻¹	M. sexta (receptor)	Dose-dependent inward currents in oocytes.	[9]

Behavioral Assays

- Objective: To determine the behavioral effect of **bombykal** on male moths.
- Methodology:
 - Arena Setup: Male moths are placed in a wind tunnel or olfactometer.
 - Stimulus Delivery: A controlled plume of air containing bombykol alone, **bombykal** alone, or a mixture of both is introduced upstream.
 - Observation: The male's behavior is recorded and scored. Key behaviors for *B. mori* include the "flutter dance" or rapid wing fluttering, and upwind flight towards the source.[2][5][6]
 - Analysis: The percentage of males exhibiting the behavior in response to each stimulus is calculated. These assays have consistently shown that **bombykal** inhibits the wing fluttering response normally induced by bombykol.[5][6][7]



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